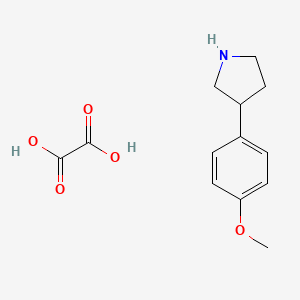

3-(4-Methoxyphenyl)pyrrolidine oxalate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous and highly valued structural motif in the field of medicinal chemistry. researchgate.netnih.govfrontiersin.org Its prevalence is underscored by its presence in numerous natural products, alkaloids, and a significant number of drugs approved by the United States Food and Drug Administration (FDA). nih.govfrontiersin.org The significance of the pyrrolidine scaffold can be attributed to several key factors that make it an attractive component in the design of novel therapeutic agents.

One of the most important features of the pyrrolidine ring is its three-dimensional, non-planar structure. researchgate.netnih.gov This conformational flexibility allows for a more effective exploration of the pharmacophore space, enabling the design of molecules that can bind to biological targets with high affinity and selectivity. researchgate.netnih.gov The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to the stereochemistry of the molecule, and the spatial orientation of substituents on the ring can be precisely controlled. researchgate.netnih.gov This is crucial, as different stereoisomers of a drug candidate can exhibit vastly different biological activities and potencies due to their differential binding to enantioselective proteins. researchgate.netnih.gov

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological macromolecules such as enzymes and receptors. The pyrrolidine scaffold's versatility allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This molecular diversity is instrumental in the development of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. frontiersin.org The pyrrolidine nucleus is a core structure in a wide range of pharmacologically active agents, including those with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgresearchgate.net

Role of Oxalate (B1200264) Salts in Compound Stability and Research Applications

In pharmaceutical and chemical research, the salt form of a compound can significantly influence its properties and suitability for various applications. Oxalate salts are formed by the reaction of a basic compound, in this case, a substituted pyrrolidine, with oxalic acid. ontosight.ai The resulting salt often exhibits improved physicochemical properties compared to the free base, which is a primary reason for its use in research and development. ontosight.ai

One of the key advantages of forming an oxalate salt is the potential for enhanced stability. ontosight.ai Crystalline salts are generally more stable than their amorphous free base counterparts, offering better protection against degradation from factors such as heat, light, and moisture. This increased stability is crucial for ensuring the long-term integrity and purity of a research compound during storage and handling. chemimpex.com

Furthermore, salt formation can have a profound impact on a compound's solubility. ontosight.ai While the effect on solubility is dependent on the specific compound and the solvent system, in many cases, converting a free base to a salt can improve its aqueous solubility. This is a particularly important consideration in early-stage drug discovery and for in vitro biological assays that are typically conducted in aqueous media. Oxalate salts are also utilized as excipients and stabilizers in pharmaceutical and cosmetic manufacturing. ontosight.ai

The ability of oxalate to form crystalline salts is also highly beneficial for the purification and isolation of chemical compounds. Crystallization is a powerful technique for removing impurities, and the formation of a well-defined crystalline oxalate salt can facilitate the preparation of highly pure material, which is essential for accurate biological testing and further chemical synthesis. chemimpex.com

Scope and Research Focus on 3-(4-Methoxyphenyl)pyrrolidine (B1364838) Oxalate

This article will focus specifically on the chemical compound 3-(4-Methoxyphenyl)pyrrolidine oxalate. This particular substituted pyrrolidine oxalate has emerged as a compound of interest in contemporary chemical research, primarily due to its utility as a key intermediate and building block in the synthesis of more complex molecules. chemimpex.com The structure of this compound features a pyrrolidine ring substituted at the 3-position with a 4-methoxyphenyl (B3050149) group. chemimpex.com The presence of the methoxyphenyl group can influence the compound's electronic properties and its potential interactions with biological targets. chemimpex.com

The primary research applications of this compound are in the fields of pharmaceutical development and neuroscience research. chemimpex.com In pharmaceutical development, it serves as a crucial starting material or intermediate in the synthesis of novel therapeutic agents. chemimpex.com Its structural features make it a valuable precursor for creating compounds that are being investigated for the treatment of neurological disorders. chemimpex.com In neuroscience research, this compound is utilized in studies aimed at exploring neurotransmitter systems. chemimpex.com By serving as a scaffold for the synthesis of molecules that can interact with specific neural pathways, it aids researchers in understanding the underlying mechanisms of mood disorders and cognitive functions. chemimpex.com

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2H2O4/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQXSBPARXFOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589965 | |

| Record name | Oxalic acid--3-(4-methoxyphenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96877-34-8 | |

| Record name | Oxalic acid--3-(4-methoxyphenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methoxyphenyl Pyrrolidine Oxalate and Analogues

Established Synthetic Pathways for Pyrrolidine (B122466) Ring Formation

The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, leading to the development of a plethora of synthetic strategies for its construction. rsc.orgnih.govmdpi.com These methods offer diverse approaches to access pyrrolidine derivatives with various substitution patterns.

Cycloaddition Strategies for Pyrrolidine Derivatives

Cycloaddition reactions are powerful tools for the direct and stereocontrolled synthesis of pyrrolidine rings. rsc.org Among these, the [3+2] cycloaddition of azomethine ylides with alkenes and alkynes is a widely utilized and highly effective method for constructing substituted pyrrolidines. nih.govnih.gov This strategy allows for the creation of densely functionalized pyrrolidine cores with good atom economy and often excellent diastereoselectivity. rsc.org The versatility of this approach is demonstrated by its application in the synthesis of complex natural products containing the pyrrolidine moiety. rsc.orgmdpi.com

Another approach involves the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. nih.govosaka-u.ac.jpnih.gov This method provides access to pyrrolidine skeletons from abundant and readily available starting materials. osaka-u.ac.jpnih.gov

Multicomponent Reaction Approaches for Pyrrolidine Synthesis

Multicomponent reactions (MCRs) have emerged as efficient and sustainable methods for the synthesis of complex molecules, including pyrrolidine derivatives, in a single step from three or more starting materials. researchgate.nettandfonline.com These reactions are characterized by their high atom and step economy, often leading to the rapid generation of molecular diversity. tandfonline.com MCRs have been successfully employed to produce a wide array of pyrrolidine-containing compounds with various biological activities. researchgate.netnih.gov The development of asymmetric MCRs has further expanded the utility of this strategy, enabling the diastereoselective synthesis of highly substituted pyrrolidines with multiple stereogenic centers. nih.gov

Condensation Reactions in Pyrrolidinedione Synthesis

Pyrrolidinediones are versatile intermediates that can be readily converted to pyrrolidine derivatives. One common method for their synthesis involves the condensation of oxalacetic or oxalpropionic esters with various aldehydes and ketones. researchgate.net These condensation reactions provide a straightforward route to 2,3-pyrrolidinedione structures. researchgate.net Additionally, the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is utilized in the synthesis of thiazolidinedione and related heterocyclic derivatives, which can serve as precursors to pyrrolidine-containing compounds. juniperpublishers.comresearchgate.net The self-condensation of 2′-hydroxyacetophenones catalyzed by pyrrolidine has also been reported to yield complex bridged polycyclic systems containing a dioxocin core, showcasing the utility of condensation strategies in heterocyclic synthesis. nih.gov

Reductive Amination Routes for Pyrrolidine Derivatives

Reductive amination is a highly effective and widely used method for the synthesis of amines, including the formation of the pyrrolidine ring. nih.gov This reaction typically involves the condensation of a dicarbonyl compound with an amine to form an intermediate which is then reduced to the corresponding pyrrolidine. nih.govpearson.com A variety of reducing agents can be employed for this transformation. pearson.com This approach has been successfully applied to the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via an iridium-catalyzed transfer hydrogenation process. nih.gov The reductive amination of levulinic acid, a biomass-derived platform chemical, has also been explored for the production of pyrrolidones, which are valuable nitrogen-containing chemicals. researchgate.net

Regioselective Synthesis of the 3-(4-Methoxyphenyl)pyrrolidine (B1364838) Moiety

The regioselective introduction of the 4-methoxyphenyl (B3050149) group at the 3-position of the pyrrolidine ring is a critical step in the synthesis of the target compound. Several strategies can be employed to achieve this regiocontrol.

Palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for the synthesis of 3-aryl pyrrolidines. researchgate.netnih.gov This approach allows for the direct formation of the C-C bond between the pyrrolidine ring and the aryl group with high regioselectivity. researchgate.netnih.gov The reaction has a broad substrate scope and can be used to synthesize a variety of 3-aryl pyrrolidine derivatives, which are known to be potent and selective ligands for serotonin and dopamine receptors. chemrxiv.org

Another strategy involves radical 1,4-aryl migrations, which have been utilized in the synthesis of substituted 3-arylpyrrolidines. researchgate.net While this method may offer a different approach to regioselectivity, the palladium-catalyzed methods are generally more common for this specific transformation.

Oxalate (B1200264) Salt Formation and Crystallization Techniques

The final step in the synthesis of 3-(4-Methoxyphenyl)pyrrolidine oxalate is the formation of the oxalate salt. This is typically achieved by reacting the free base of the pyrrolidine derivative with oxalic acid. The choice of solvent is crucial for successful salt formation and subsequent crystallization. Isopropyl alcohol (IPA) is a common solvent for this purpose. sciencemadness.org

The general procedure involves dissolving the amine free base in a suitable solvent, such as IPA, and adding a solution of oxalic acid in the same or a compatible solvent. sciencemadness.org The oxalate salt often precipitates from the solution upon mixing or after a period of cooling. sciencemadness.org In cases where the salt is highly soluble, the addition of a less polar co-solvent, such as diethyl ether, can be used to induce precipitation. sciencemadness.org

Stereochemical Control and Chiral Synthesis Approaches for Pyrrolidine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric syntheses of pyrrolidine derivatives is of paramount importance. A variety of strategies have been employed to control the stereochemistry at the C3 position of the pyrrolidine ring, leading to the enantiomerically pure or enriched 3-arylpyrrolidines.

One prominent approach involves the use of chiral catalysts in cycloaddition reactions. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the enantioselective synthesis of pyrrolidines. This method allows for the creation of multiple stereocenters with a high degree of control. Different stereoisomers can be accessed from the same starting materials by carefully selecting the catalyst and reaction conditions.

Organocatalysis has also emerged as a valuable strategy for the asymmetric synthesis of pyrrolidine derivatives. Chiral amines, such as those derived from proline, can catalyze Michael additions of carbonyl compounds to nitroalkenes, a key step in the construction of functionalized pyrrolidines. For instance, a chiral anthranilic pyrrolidine catalyst has been developed for the enantio- and diastereoselective Michael reaction of nitroalkenes with carbonyl compounds, demonstrating divergent stereocontrol through steric and hydrogen-bonding interactions.

Another strategy involves the asymmetric functionalization of a pre-existing pyrrolidine ring . For example, the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved. This method utilizes a sparteine-mediated enantioselective deprotonation to form a chiral 2-pyrrolidinolithium species, which is then coupled with an aryl halide. While this method functionalizes the C2 position, similar principles can be conceptually extended to target other positions on the pyrrolidine ring through different synthetic designs.

The following table summarizes some of the asymmetric synthetic approaches to chiral pyrrolidine derivatives.

| Method | Key Features | Catalyst/Reagent | Stereocontrol | Ref. |

| Asymmetric 1,3-Dipolar Cycloaddition | Access to diverse stereochemical patterns | Chiral metal complexes, Organocatalysts | High enantioselectivity | |

| Organocatalytic Michael Addition | Construction of functionalized pyrrolidines | Chiral amines (e.g., proline derivatives) | High enantio- and diastereoselectivity | |

| Asymmetric C-H Functionalization | Direct introduction of aryl groups | Palladium or Rhodium complexes with chiral ligands | High enantioselectivity | |

| 'Clip-Cycle' Synthesis | Intramolecular aza-Michael cyclization | Chiral phosphoric acid | High enantioselectivity |

Novel Derivatization Strategies for the Pyrrolidine and Methoxyphenyl Moieties

To explore the structure-activity relationship and optimize the pharmacological properties of 3-(4-methoxyphenyl)pyrrolidine, various derivatization strategies have been developed. These strategies focus on modifying the pyrrolidine nitrogen, the 4-methoxyphenyl group, and introducing additional functionalities.

N-Alkylation and N-Substitution on the Pyrrolidine Ring

Modification of the pyrrolidine nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of pyrrolidine-based compounds. N-alkylation can be achieved through various methods, with reductive amination being a widely used and efficient approach. This reaction involves the condensation of the secondary amine of the pyrrolidine ring with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated pyrrolidine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride. This method is versatile and allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Direct N-alkylation using alkyl halides in the presence of a base is another common method. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions. Furthermore, catalytic reductive N-alkylation of amines using carboxylic acids has been reported as a sustainable alternative.

Beyond simple alkyl groups, more complex substituents can be introduced on the pyrrolidine nitrogen. For example, N-aryl-substituted pyrrolidines can be synthesized through successive reductive amination of diketones with anilines. The introduction of various N-substituents can significantly impact the biological activity and target selectivity of the resulting analogues.

| Reaction | Reagents | Key Features |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Mild conditions, broad substrate scope |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Direct introduction of alkyl groups |

| Catalytic Reductive Alkylation | Carboxylic Acid, Silane, Catalyst | Sustainable method |

| N-Arylation | Diketone, Aniline, Catalyst | Synthesis of N-arylpyrrolidines |

Modifications of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety offers several avenues for structural modification to probe its role in biological interactions. A key transformation is the demethylation of the methoxy (B1213986) group to the corresponding phenol. This is often achieved using strong acids such as HBr or BBr₃. More recently, milder and more selective methods have been developed. For instance, molten pyridinium hydrochloride has been used for the demethylation of 4-methoxyphenylbutyric acid on a large scale. Biocatalytic demethylation using enzymes like veratrol-O-demethylase offers a regioselective and environmentally friendly alternative.

The resulting phenolic hydroxyl group can then be further functionalized. For example, it can be alkylated to introduce different ether linkages or converted to esters. These modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule.

Furthermore, the aromatic ring itself can be modified. Electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho positions to the hydroxyl or methoxy group, although regioselectivity can be a challenge.

| Reaction | Reagents/Method | Transformation |

| Demethylation | BBr₃, HBr, Pyridinium HCl | 4-Methoxyphenyl to 4-Hydroxyphenyl |

| Biocatalytic Demethylation | Veratrol-O-demethylase | Regioselective demethylation |

| Ether Cleavage | Various Lewis acids | Selective cleavage of aryl methyl ethers |

Introduction of Secondary Pharmacophores for Enhanced Biological Interactions

The introduction of secondary pharmacophores onto the 3-(4-methoxyphenyl)pyrrolidine scaffold is a key strategy in drug discovery to enhance biological activity and selectivity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The pyrrolidine ring serves as a versatile scaffold for the spatial arrangement of these pharmacophoric groups. For example, additional functional groups can be introduced at various positions of the pyrrolidine ring or the 4-methoxyphenyl moiety. The synthesis of polysubstituted pyrrolidines allows for the incorporation of important pharmacophoric moieties such as N-benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole.

The strategic placement of these groups can lead to new interactions with the biological target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing binding affinity and efficacy. The development of synthetic methodologies that allow for the precise and flexible introduction of these secondary pharmacophores is crucial for the exploration of new chemical space and the discovery of novel therapeutic agents. The formation of the pyrrolidine ring from acyclic precursors offers the advantage of introducing additional pharmacophore groups at the stage of its formation, opening up possibilities for creating new types of pyrrolidine-containing drugs.

Medicinal Chemistry and Pharmacological Research Applications of 3 4 Methoxyphenyl Pyrrolidine Oxalate

Exploration of 3-(4-Methoxyphenyl)pyrrolidine (B1364838) Oxalate (B1200264) in Pharmaceutical Development

The 3-(4-methoxyphenyl)pyrrolidine moiety is a key building block in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its structural properties are instrumental in creating molecules with the potential to modulate biological pathways, rendering it a subject of intense study for neurological disorders and other conditions. chemimpex.com Researchers utilize this compound as a crucial intermediate in the development of new drugs, leveraging its ability to interact with biological targets to design novel therapeutic agents. chemimpex.com The versatility of the pyrrolidine (B122466) scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships to optimize potency and selectivity for desired targets. gardp.orgumn.edu

Investigation of Biological Pathway Modulation

The pharmacological interest in 3-(4-methoxyphenyl)pyrrolidine stems from its ability to modulate multiple biological pathways through interactions with various proteins, including neurotransmitter transporters, enzymes, and receptors.

The 3-arylpyrrolidine framework is a well-established scaffold for compounds targeting monoamine transporters, including those for dopamine and serotonin. Derivatives of this structure have been investigated for their potential in treating central nervous system (CNS) disorders. chemimpex.com Structure-activity relationship studies on related tropane analogs have provided insights into the structural requirements for potent and selective inhibition of the dopamine transporter (DAT), which is crucial for developing treatments for conditions like psychostimulant abuse. nih.gov The exploration of these interactions is a key area of neuroscience research, aiming to understand the mechanisms underlying mood and cognitive functions. chemimpex.com

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer therapies. nih.govlmaleidykla.lt The pyrrolidine scaffold has been incorporated into novel compounds designed as DHFR inhibitors. For instance, a series of 4-pyrrolidine-based thiosemicarbazones were synthesized and showed potent inhibitory activity against DHFR. nih.gov Although direct studies on 3-(4-methoxyphenyl)pyrrolidine oxalate as a DHFR inhibitor are not prominent, the broader class of pyrrolidine derivatives shows significant potential in this area. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases, cancer, and inflammatory disorders. ekb.egmdpi.com Inhibition of GSK-3β is a major therapeutic strategy. ekb.egnih.gov The role of GSK-3β in regulating synaptic plasticity and memory makes it a target for conditions like heroin relapse. nih.gov While specific data on this compound's direct inhibition of GSK-3β is limited, the exploration of diverse chemical scaffolds, including heterocyclic systems like pyrrolidine, is a key focus in the development of novel GSK-3β inhibitors. ekb.eg

The 3-arylpyrrolidine structure is a known pharmacophore for dopamine D2 and D3 receptor ligands. These receptors are important targets for antipsychotic medications and treatments for substance abuse. The affinity of compounds for these receptors is a critical factor in their pharmacological profile. Research into related 3-aryl analogs has been crucial in understanding the structural features necessary for high affinity and selectivity at dopamine receptors.

Dopamine D2/D3 Receptors: The development of ligands with specific profiles for D2 and D3 receptors is an ongoing area of research.

μ-Opioid Receptors: The μ-opioid receptor is the primary target for opioid analgesics. The design of novel ligands for this receptor is aimed at developing safer and more effective pain management therapies.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.gov Pyrrolidine-containing structures have been incorporated into potent FLT3 inhibitors. researchgate.net For example, imidazo[1,2-b]pyridazine derivatives have shown nanomolar inhibitory activity against FLT3. nih.govsemanticscholar.org The development of compounds that can inhibit both wild-type and mutant forms of FLT3 is a key goal in AML treatment research. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com Inhibition of VEGFR2 is a major strategy in cancer therapy. nih.govmdpi.com The pyrrolidine scaffold is found in various kinase inhibitors, and its derivatives have been explored for VEGFR2 inhibition. For instance, pyrrolotriazine-based compounds have been developed as potent VEGFR2 inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. gardp.orgic.ac.uk For derivatives of 3-(4-methoxyphenyl)pyrrolidine, SAR studies focus on modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Key areas of modification and their observed effects in related compound series include:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically affect binding affinity and selectivity for various targets. The 4-methoxy group is a common feature that can influence interactions within the binding pockets of receptors and enzymes.

Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for biological activity, with different enantiomers exhibiting significantly different potencies and selectivities.

The table below summarizes the inhibitory activities of various pyrrolidine-containing compounds against different biological targets, illustrating the principles of SAR.

| Compound Class | Target | Key Structural Features | Observed Activity |

| 4-Pyrrolidine-based thiosemicarbazones | DHFR | Pyrrolidine ring coupled with a thiosemicarbazone moiety | Potent inhibition with IC50 values in the micromolar range. nih.gov |

| Imidazopyridine Derivatives | IRAK1/4, FLT3 | Pyrrolidine substituent on the core scaffold | The pyrrolidine nitrogen was found to be crucial for IRAK4 potency. researchgate.net |

| Imidazo[1,2-b]pyridazines | FLT3-ITD | Varied substituents on the heterocyclic core | Nanomolar inhibitory activity against recombinant FLT3-ITD. semanticscholar.org |

| Pyrrolotriazines | VEGFR2 | Fused pyrrolo-triazine system | Potent VEGFR2 inhibition with an IC50 value of 0.023 µM. researchgate.net |

Impact of Pyrrolidine Ring Substitutions on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can profoundly influence the biological activity of the resulting compounds. The nature, size, and position of these substituents are critical in determining the compound's affinity and selectivity for specific biological targets.

Research into pyrrolidine-based compounds demonstrates that modifications to the ring can alter receptor interactions significantly. For instance, in the development of endothelin antagonists based on a pyrrolidine-3-carboxylic acid core, replacing the N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group resulted in a shift from highly ETA-selective antagonism to a more balanced, mixed ETA/ETB antagonist profile. ebi.ac.uk Further structure-activity relationship (SAR) studies revealed that the length of the alkyl groups on the sulfonamide nitrogen and sulfur was crucial for optimizing this balanced affinity. ebi.ac.uk

Similarly, studies on 3-(3-hydroxyphenyl)pyrrolidine analogues as dopamine D3 receptor ligands have shown that N-alkyl substitutions can probe the dimensions of the receptor's secondary binding pocket. nih.gov A homologous series of analogues with N-alkyl groups ranging from N-pentyl to N-decyl was synthesized to explore the length and bulk tolerance of this pocket, aiming to enhance affinity and selectivity for the D3 receptor over other dopamine receptor subtypes. nih.gov The stereochemistry of the pyrrolidine ring itself is also a key determinant of activity, with enantiomeric pairs often exhibiting distinct binding preferences for the orthosteric binding site. nih.gov

In the context of pyrrolo[3,4-c]pyridine derivatives, which feature a condensed pyrrolidine ring system, the substituents attached to the pyrrole nitrogen have a decisive impact on their pharmacological effects. nih.gov The length and composition of the linker chain between the pyrrolidine core and an amine residue, as well as the nature of the amine itself (e.g., phenylpiperazine vs. morpholine), can lead to significant variations in analgesic activity. nih.govnih.gov These findings underscore the principle that strategic substitutions on the pyrrolidine ring are a powerful tool for fine-tuning the pharmacological properties of a lead compound.

Table 1: Impact of Pyrrolidine Ring Substitutions on Biological Activity

| Core Scaffold | Substitution Site | Modification | Observed Impact | Reference |

|---|---|---|---|---|

| Pyrrolidine-3-carboxylic acid | N-1 Side Chain | Replacement of N,N-dialkylacetamide with N,S-dialkylsulfonamidoethyl | Shifted selectivity from ETA-selective to mixed ETA/ETB antagonism | ebi.ac.uk |

| 3-(3-hydroxyphenyl)pyrrolidine | Pyrrolidine Nitrogen | Addition of N-alkyl groups (pentyl to decyl) | Probed the secondary binding pocket of the D3 receptor to enhance affinity | nih.gov |

| Pyrrolo[3,4-c]pyridine | Pyrrolidine Nitrogen | Variation of linker length and terminal amine group | Significant changes in analgesic potency | nih.gov |

Role of the Methoxyphenyl Group in Pharmacological Modulation

The methoxyphenyl group is a common pharmacophore in drug design, and its presence in compounds like 3-(4-methoxyphenyl)pyrrolidine is integral to their pharmacological activity. The methoxy (B1213986) group (-OCH₃) can influence a molecule's properties in several ways, including its electronic character, lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

The electron-donating nature of the methoxy group enhances the electron density of the attached phenyl ring, which can influence π-π stacking interactions with aromatic residues in a protein's binding site. In the case of pyrrolidine-based endothelin antagonists, substitutions on the anisyl (methoxyphenyl) ring, such as the addition of a fluorine atom ortho to the methoxy group, were found to be important in optimizing the balanced ETA/ETB antagonist profile. ebi.ac.uk

In the field of oncology, the trimethoxyphenyl (TMP) moiety is a well-established pharmacophore known for its ability to inhibit tubulin polymerization, a mechanism central to the action of several anticancer agents like combretastatin A-4. nih.govmdpi.com The TMP group is considered critical for maintaining the proper molecular conformation required for optimal interaction with the colchicine binding site on tubulin, leading to potent antiproliferative activity. mdpi.com The design of novel pyrrolizine and pyrrolidone derivatives often incorporates the TMP group to impart cytotoxic and tubulin-inhibiting properties. nih.govmdpi.com

Rational Design of Analogues for Targeted Biological Effects

The process of rational drug design involves the iterative, structure-based creation of new molecules with improved affinity, selectivity, and efficacy for a specific biological target. This approach leverages an understanding of the target's structure and the ligand's structure-activity relationships to guide chemical modifications.

A key strategy in rational design is bioisosteric replacement, where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. For example, in the development of P2Y₁₄ receptor antagonists, a triazole moiety was successfully used as a bioisosteric replacement for a naphthoic acid core to yield novel antagonists with improved properties. acs.org

Another rational design strategy involves extending a known pharmacophore to engage additional binding pockets on the target protein. This was demonstrated in the design of dopamine D3 receptor ligands, where the 3-(3-hydroxyphenyl)pyrrolidine scaffold was systematically modified with extended N-substituents. nih.gov The goal of these modifications was to allow the new analogues to reach from the primary (orthosteric) binding site into a secondary binding pocket, thereby increasing both affinity and selectivity for the D3 receptor. nih.gov

Multi-target drug design is an increasingly important strategy for complex diseases like cancer. nih.gov This approach involves rationally combining pharmacophores from different drug classes into a single hybrid molecule that can modulate multiple targets simultaneously. For instance, researchers have designed novel pyrrolizine derivatives by combining the tubulin-inhibiting trimethoxyphenyl moiety with a scaffold known to inhibit oncogenic kinases, creating multi-target cytotoxic agents. nih.gov This rational combination of pharmacophoric features aims to achieve a synergistic therapeutic effect and overcome drug resistance. nih.gov

In Vitro Pharmacological Evaluation Methodologies

The characterization of novel chemical entities requires a suite of robust in vitro assays to determine their interaction with biological targets and their effects on cellular processes. These methodologies can be broadly categorized into cell-based, biochemical, and functional assays.

Cell-Based Assays for Target Engagement and Proliferation

Cell-based assays are crucial as they provide information on a compound's activity within a more physiologically relevant environment. conceptlifesciences.com They can confirm that a compound is cell-permeable and can interact with its intended target in the complex milieu of a living cell. kinampark.comnih.gov

Target Engagement Assays: These assays directly measure the binding of a compound to its target protein within intact cells. A variety of techniques are available, each with its own advantages. The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding. kinampark.com Other common methods include those based on resonance energy transfer, such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), which can detect the proximity of interacting molecules. conceptlifesciences.comkinampark.com The InCELL assay, based on enzyme fragment complementation, is another powerful tool for quantifying compound-target binding in the native cellular environment. youtube.com

Table 2: Common Cell-Based Assay Methodologies

| Assay Type | Methodology | Principle | Typical Application | Reference |

|---|---|---|---|---|

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein. | Confirming intracellular target binding. | kinampark.com |

| Target Engagement | BRET/FRET | Measures resonance energy transfer between a tagged protein and a fluorescent ligand or antibody. | Quantifying target occupancy in live cells. | conceptlifesciences.comkinampark.com |

| Proliferation | BrdU Incorporation | Measures the incorporation of the thymidine analog BrdU into newly synthesized DNA. | Assessing the rate of DNA synthesis during S-phase. | labome.com |

| Viability/Proliferation | MTS/XTT Assays | Measures the reduction of a tetrazolium salt to a colored formazan product by viable cells. | Quantifying metabolically active cells. | labome.com |

| Proliferation | DNA Content (e.g., CyQUANT) | Uses a fluorescent dye that binds to DNA to quantify the total number of cells. | Determining cell number in a population. | thermofisher.com |

Biochemical Assays for Enzyme Activity and Interaction Analysis

Biochemical assays utilize purified or isolated biological components, such as enzymes and receptors, to study molecular interactions in a controlled, cell-free system. These assays are essential for determining direct binding affinities, inhibition constants (Kᵢ or IC₅₀), and mechanisms of action.

Enzyme Activity Assays: For compounds targeting enzymes like kinases or phosphatases, biochemical assays are used to directly measure the inhibition or activation of enzymatic activity. assayquant.com These assays often employ a substrate that, upon modification by the enzyme, produces a detectable signal, such as a change in fluorescence or absorbance. Continuous, real-time fluorescent assays are particularly valuable for detailed kinetic studies and characterizing the mechanism of inhibition. assayquant.com

Interaction Analysis and Binding Assays: Competitive binding assays are widely used to determine a compound's affinity for a receptor. In this format, the test compound competes with a labeled ligand (often radiolabeled or fluorescently labeled) for binding to the purified receptor. The concentration of the test compound that displaces 50% of the labeled ligand is its IC₅₀ value, from which the binding affinity (Kᵢ) can be calculated. acs.org For G protein-coupled receptors (GPCRs), the [³⁵S]GTPγS binding assay is a classic method that measures the activation of G proteins downstream of the receptor, providing a functional measure of ligand-induced receptor conformation changes. nih.gov

Computational Modeling and Chemoinformatics in 3 4 Methoxyphenyl Pyrrolidine Oxalate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govazolifesciences.com This method allows researchers to visualize and analyze the interactions between a ligand, in this case, 3-(4-Methoxyphenyl)pyrrolidine (B1364838), and the binding site of a biological target at an atomic level. azolifesciences.com The process involves sampling various conformations of the ligand within the active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

In the context of 3-(4-Methoxyphenyl)pyrrolidine oxalate (B1200264), molecular docking simulations would be instrumental in identifying potential protein targets. By docking the compound against a library of known protein structures, researchers could generate hypotheses about its mechanism of action. For a hypothetical protein target, the simulation would elucidate how the pyrrolidine (B122466) ring and the 4-methoxyphenyl (B3050149) group contribute to binding. For instance, the nitrogen atom in the pyrrolidine ring could act as a hydrogen bond acceptor, while the aromatic methoxyphenyl group might engage in hydrophobic or π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

The results of such simulations are typically presented in a table that includes the docking score, which is an estimation of binding affinity, and a summary of the key interactions.

Table 1: Hypothetical Molecular Docking Results for 3-(4-Methoxyphenyl)pyrrolidine Against a Target Protein

| Parameter | Value | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Docking Score (kcal/mol) | -8.5 | TYR 84 | Hydrogen Bond with Pyrrolidine N |

| PHE 256 | π-π Stacking with Phenyl Ring | ||

| LEU 78 | Hydrophobic Interaction |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.orgwikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. imist.ma

For 3-(4-Methoxyphenyl)pyrrolidine oxalate, a QSAR study would involve synthesizing a series of analogues with modifications to the pyrrolidine or methoxyphenyl moieties. For example, the position of the methoxy (B1213986) group on the phenyl ring could be altered, or different substituents could be introduced. The biological activity of these new compounds would then be determined experimentally. A QSAR model would then be developed by correlating this activity data with calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters.

The resulting QSAR model, often expressed as a linear or non-linear equation, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. drugdesign.org The statistical robustness of a QSAR model is assessed through various validation metrics.

Table 2: Key Parameters in a Hypothetical QSAR Model for 3-(4-Methoxyphenyl)pyrrolidine Analogues

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activity. |

| q² (Cross-validated r²) | 0.75 | Measures the predictive power of the model. |

| F-test value | 120.5 | A high value indicates a statistically significant regression model. pharmacy180.com |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Prediction of Drug-Like Properties (excluding specific ADMET parameters related to toxicity)

In silico methods are widely used to predict the drug-like properties of a compound, which helps in the early identification of candidates that are likely to have favorable pharmacokinetic profiles. These predictions are often based on established guidelines such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, various computational tools can be used to calculate these properties. The aim is to assess its potential as an orally administered drug. These predictive models analyze the molecular structure to estimate properties that influence absorption and distribution.

Table 3: Predicted Drug-Like Properties of 3-(4-Methoxyphenyl)pyrrolidine

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight ( g/mol ) | 177.24 | < 500 |

| LogP (octanol-water partition coefficient) | 1.6 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

Data for Molecular Weight, LogP, Hydrogen Bond Donors, Hydrogen Bond Acceptors, and Polar Surface Area are derived from PubChem. nih.gov

These predictions suggest that 3-(4-Methoxyphenyl)pyrrolidine has a molecular profile consistent with good oral bioavailability.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov When a promising "hit" compound is identified, lead optimization strategies are employed to modify its structure to improve potency, selectivity, and pharmacokinetic properties. patsnap.com

If this compound were identified as a hit from a virtual screen, its structure would serve as a starting point for lead optimization. Computational chemists would use the insights from molecular docking and QSAR studies to guide the design of new analogues. For example, if docking studies indicate a spare hydrophobic pocket in the binding site, a medicinal chemist might synthesize derivatives with additional hydrophobic groups to fill this pocket and enhance binding affinity. This iterative process of design, synthesis, and testing is central to lead optimization. patsnap.com

Virtual screening can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. chemrxiv.org

Pharmacophore Modeling and Design

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. patsnap.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges, arranged in a specific 3D geometry. deeporigin.com

Pharmacophore modeling can be used in two primary ways in relation to this compound. If a set of active compounds with similar mechanisms of action is known, their structures can be superimposed to derive a common pharmacophore model. This model can then be used as a 3D query to search for other molecules in a database that fit the pharmacophore, potentially identifying novel scaffolds. columbiaiop.ac.in Alternatively, if the structure of the biological target is known, a pharmacophore can be derived from the key interaction points within the binding site. rsc.org

For 3-(4-Methoxyphenyl)pyrrolidine, a hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the methoxyphenyl group.

A hydrogen bond acceptor feature from the nitrogen in the pyrrolidine ring.

A hydrophobic feature.

This model would serve as a blueprint for designing new molecules with a higher probability of being active. patsnap.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-Methoxyphenyl)pyrrolidine |

| Phenylalanine |

| Tyrosine |

Metabolic Pathways of Pyrrolidine Derivatives: in Vitro Studies

Oxidative Metabolism of Pyrrolidine (B122466) Scaffolds

The oxidative metabolism of the pyrrolidine scaffold is a primary pathway in its biotransformation. In vitro studies utilizing liver microsomes have demonstrated that the pyrrolidine ring is susceptible to various oxidative reactions. A common metabolic route is hydroxylation, where a hydroxyl group is introduced at different positions on the ring. nih.gov For instance, studies on 2,4-dipyrrolidinylpyrimidine (2,4-DPP), a model compound for therapeutic agents, revealed three distinct hydroxylated metabolites when incubated with male rat liver microsomes. nih.gov These were identified as 4-(3-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine (M1), 4-(2-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine (M2), and 2-(2-hydroxypyrrolidinyl)-4-(pyrrolidinyl)-pyrimidine (M3). nih.gov

Another significant oxidative pathway is δ-oxidation of the pyrrolidine moiety. nih.gov This process leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. nih.gov This pathway has been observed in the metabolism of daclatasvir, a potent inhibitor of the hepatitis C virus nonstructural protein 5A. nih.gov

The table below summarizes the oxidative metabolites identified in in vitro studies of select pyrrolidine derivatives.

| Parent Compound | Metabolite | Metabolic Reaction |

| 2,4-dipyrrolidinylpyrimidine | 4-(3-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine | Hydroxylation |

| 2,4-dipyrrolidinylpyrimidine | 4-(2-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine | Hydroxylation |

| 2,4-dipyrrolidinylpyrimidine | 2-(2-hydroxypyrrolidinyl)-4-(pyrrolidinyl)-pyrimidine | Hydroxylation |

| Daclatasvir | Aminoaldehyde intermediate | δ-Oxidation (Ring Opening) |

Role of Cytochrome P450 Enzymes in Pyrrolidine Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a wide range of xenobiotics, including many pharmaceuticals. pharmatutor.orgmdpi.com These heme-containing proteins are the main enzymes responsible for the oxidative metabolism of drugs. nih.govmdpi.com In vitro studies have confirmed that cytochrome P450 enzymes are responsible for the biotransformation of pyrrolidine derivatives. nih.govnih.gov

The hydroxylation of 2,4-dipyrrolidinylpyrimidine, for example, has been determined to be mediated by the cytochrome P450 family of enzymes. nih.gov Similarly, the oxidative metabolism of daclatasvir, including the δ-oxidation of its pyrrolidine moiety, is carried out by cytochrome P450s. nih.gov The specific CYP isoforms involved can vary depending on the substrate, and their induction or inhibition is a major mechanism underlying drug-drug interactions. pharmatutor.org

Identification of In Vitro Metabolites and Metabolic Pathways

The identification of metabolites and the elucidation of metabolic pathways are critical steps in drug development. In vitro systems, such as liver microsomes and hepatocytes, are instrumental in these investigations. nih.gov Advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to identify and characterize the metabolites formed. nih.gov

In the case of 2,4-dipyrrolidinylpyrimidine, analysis of microsomal incubates using particle beam-liquid chromatography-mass spectrometry (LC-PB-MS) led to the identification of the three hydroxylated metabolites M1, M2, and M3. nih.gov For daclatasvir, a combination of LC-MS/MS and NMR, along with synthetic and radiosynthetic approaches, was used to investigate its biotransformation in various in vitro systems. nih.gov These studies revealed that oxidative metabolism, particularly the δ-oxidation of the pyrrolidine ring, was a key secondary pathway to the primary disposition of the unchanged drug. nih.gov

The metabolic pathway for some pyrrolidine derivatives can also involve the formation of an iminium ion intermediate, which is implicated in the oxidation of the 2-pyrrolidine ring. nih.gov The formation of such an intermediate was suggested for the metabolites M2 and M3 of 2,4-DPP. nih.gov

Rearrangement Reactions in Pyrrolidine Metabolism

Following the initial oxidative attack on the pyrrolidine ring, subsequent rearrangement reactions can occur. A notable example is seen in the metabolism of daclatasvir. After the δ-oxidation of the pyrrolidine moiety leads to a ring-opened aminoaldehyde intermediate, an intramolecular reaction takes place. nih.gov This reaction occurs between the newly formed aldehyde and the proximal imidazole nitrogen atom, resulting in a rearranged metabolite. nih.gov

This intramolecular rearrangement appears to be a favored pathway over intermolecular binding, as suggested by the modest rates of covalent binding to protein associated with daclatasvir metabolism in nicotinamide adenine dinucleotide phosphate (reduced form)-supplemented liver microsomes from humans, monkeys, and rats. nih.gov This biotransformation profile, featuring a significant rearrangement, was a key finding in the continued development of daclatasvir. nih.gov

The table below outlines the key metabolic pathways and intermediates for certain pyrrolidine derivatives based on in vitro findings.

| Parent Compound | Key Metabolic Pathway | Intermediate/Metabolite | Subsequent Reaction |

| 2,4-dipyrrolidinylpyrimidine | Hydroxylation | Hydroxylated pyrrolidine rings | - |

| 2,4-dipyrrolidinylpyrimidine | Oxidation via iminium ion | Iminium ion | Formation of hydroxylated metabolites |

| Daclatasvir | δ-Oxidation | Aminoaldehyde intermediate | Intramolecular rearrangement |

Applications in Organic Synthesis and Materials Science

3-(4-Methoxyphenyl)pyrrolidine (B1364838) Oxalate (B1200264) as a Key Building Block in Organic Synthesis

3-(4-Methoxyphenyl)pyrrolidine oxalate serves as a crucial building block in the field of organic synthesis, primarily due to the presence of the pyrrolidine (B122466) ring, a privileged scaffold in medicinal chemistry. The pyrrolidine motif is a five-membered nitrogen-containing heterocycle that is prevalent in a vast array of natural products and synthetic pharmaceuticals. nih.govacs.org Its utility stems from its structural rigidity, three-dimensional character, and the ability to introduce stereocenters, which are critical for biological activity. researchgate.net

The methoxyphenyl group attached to the pyrrolidine ring in 3-(4-methoxyphenyl)pyrrolidine further enhances its synthetic value. This functional group can be chemically modified, allowing for the diversification of the parent molecule and the creation of a library of derivatives for structure-activity relationship (SAR) studies. The oxalate salt form of this compound often improves its stability and handling properties, making it a convenient starting material for multi-step syntheses.

In pharmaceutical development, this compound is utilized as a key intermediate for the synthesis of more complex molecules targeting a range of biological endpoints. chemimpex.com The pyrrolidine core is a common feature in drugs targeting the central nervous system, as well as in antiviral, antibacterial, and anticancer agents. nih.gov The stereoselective synthesis of substituted pyrrolidines is an area of intense research, with methods such as asymmetric lithiation, cycloaddition reactions, and organocatalytic approaches being employed to control the stereochemistry of the final products. whiterose.ac.uk

The following table summarizes the key features of this compound as a synthetic building block:

| Feature | Description | Significance in Organic Synthesis |

| Pyrrolidine Scaffold | A five-membered saturated nitrogen heterocycle. | A common motif in biologically active compounds, providing a rigid framework for functionalization. nih.govacs.org |

| 4-Methoxyphenyl (B3050149) Group | An aromatic ring with a methoxy (B1213986) substituent. | Offers sites for further chemical modification and can influence the electronic properties and biological interactions of the final molecule. |

| Oxalate Salt | The compound is supplied as an oxalate salt. | Enhances stability, crystallinity, and ease of handling compared to the free base. |

| Chirality | The 3-position of the pyrrolidine ring is a stereocenter. | Allows for the synthesis of enantiomerically pure compounds, which is crucial for specificity in biological systems. |

Catalyst Development Utilizing Pyrrolidine Derivatives

The pyrrolidine scaffold is a cornerstone in the development of organocatalysts, which are small organic molecules that can accelerate chemical reactions. nih.govbohrium.com Chiral pyrrolidine derivatives, in particular, have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov This is significant as the biological activity of chiral molecules is often dependent on their specific stereoisomer.

The catalytic activity of pyrrolidine derivatives typically stems from the secondary amine functionality within the ring. This amine can react with carbonyl compounds (aldehydes and ketones) to form transient enamines or iminium ions. These intermediates then participate in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govacs.org The stereochemical outcome of these reactions is directed by the chiral environment created by the substituents on the pyrrolidine ring.

Researchers have developed a wide range of pyrrolidine-based organocatalysts by modifying the substituents at various positions of the ring. These modifications are designed to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its reactivity and selectivity for a specific transformation. nih.gov For instance, bulky substituents can be introduced to create a more sterically hindered environment, leading to higher enantioselectivity.

The development of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on creating more efficient, selective, and robust catalysts for a broader range of chemical transformations. mdpi.com The table below provides examples of reaction types catalyzed by pyrrolidine derivatives.

| Reaction Type | Role of Pyrrolidine Catalyst | Typical Substrates |

| Asymmetric Aldol Reaction | Formation of an enamine intermediate to facilitate stereoselective C-C bond formation. nih.gov | Aldehydes, Ketones |

| Asymmetric Michael Addition | Enamine or iminium ion activation for the conjugate addition to α,β-unsaturated compounds. nih.gov | Aldehydes, Ketones, Nitroolefins |

| Asymmetric Mannich Reaction | Facilitates the enantioselective addition of an enolizable carbonyl compound to an imine. acs.org | Aldehydes, Ketones, Imines |

| Asymmetric Cycloadditions | Activation of substrates for [3+2] or other cycloaddition reactions to form cyclic products. nih.gov | Azomethine ylides, Alkenes |

Exploration in Novel Material Development (e.g., Organic Electronics, Sensors)

The unique electronic and structural properties of the pyrrolidine ring and its derivatives have led to their exploration in the field of materials science. While research in this area is still emerging, several promising applications have been identified, particularly in organic electronics and sensor technology.

In the realm of organic electronics, pyrrolidine-containing molecules are being investigated for their potential as components of organic light-emitting diodes (OLEDs), photovoltaic devices, and organic semiconductors. acs.orgnih.gov The introduction of pyrrolidine moieties into conjugated systems can influence the material's photophysical properties, such as light absorption and emission characteristics. For example, pyrrolidine-containing polypyridines have been used as ligands to enhance the visible light absorption of ruthenium complexes, which could be beneficial for the development of dye-sensitized solar cells. acs.org Furthermore, thin layers of pyrrolo-phenanthrolines have been shown to exhibit n-type semiconductor behavior, suggesting their potential use in electronic devices like thermistors. nih.gov

The ability of the nitrogen atom in the pyrrolidine ring to coordinate with metal ions or participate in hydrogen bonding also makes these derivatives attractive for the development of chemical sensors. By incorporating a pyrrolidine-containing molecule into a larger system, such as a metal-organic framework (MOF), it is possible to create materials that can selectively detect specific analytes. For instance, a pyrrolidine-fused chlorin (B1196114) incorporated into a hafnium-based MOF has demonstrated potential for the optical detection of nitrogen dioxide (NO2) gas. mdpi.com The development of fluorescent probes for the detection of pyrrolidine itself highlights the recognition capabilities of specifically designed molecular systems. researchgate.net

The following table outlines some of the exploratory applications of pyrrolidine derivatives in materials science:

| Application Area | Role of Pyrrolidine Derivative | Example Research Finding |

| Organic Electronics | Component of organic semiconductors and light-harvesting materials. | Pyrrolo-phenanthrolines have been investigated as n-type semiconductors for potential use in electronic devices. nih.gov |

| Photovoltaics | Ligand in metal complexes to improve light absorption properties. | Pyrrolidine-containing polypyridines have been shown to enhance the visible light absorption of ruthenium complexes. acs.org |

| Chemical Sensors | Recognition element for the detection of specific analytes. | A pyrrolidine-fused chlorin within a metal-organic framework has been used for the optical sensing of NO2 gas. mdpi.com |

| Advanced Polymers | Building block for the creation of new polymers with tailored properties. | The potential of 3-(4-methylphenyl)pyrrolidine (B1587192) oxalate in creating advanced polymers and composites has been noted. chemimpex.com |

Analytical Method Development and Quantification in Research Settings

Chromatographic Methods for Separation and Quantification (e.g., Liquid Chromatography-Mass Spectrometry)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the quantification of small molecules like "3-(4-Methoxyphenyl)pyrrolidine oxalate" in complex biological matrices. This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.

High-performance liquid chromatography (HPLC) is often employed for the separation of the analyte from other components in the sample. The choice of the stationary phase (column) and mobile phase is critical for achieving good chromatographic resolution. For a compound like "3-(4-Methoxyphenyl)pyrrolidine," which contains a basic nitrogen atom and an aromatic ring, a reversed-phase column (e.g., C18) is typically a suitable choice.

The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve adequate retention and peak shape. The pH of the aqueous component is a key parameter to control the ionization state of the pyrrolidine (B122466) nitrogen, which influences its retention on the column.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For "3-(4-Methoxyphenyl)pyrrolidine" (molecular formula C₁₁H₁₅NO), the expected mass-to-charge ratio (m/z) of the protonated molecule would be approximately 178.12.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode. This involves the selection of the precursor ion (the protonated molecule) and its fragmentation to produce specific product ions. The transition from the precursor ion to a stable and abundant product ion is monitored for quantification, providing a high degree of selectivity.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | ~178.12 (for the free base) |

| Product Ion (m/z) | To be determined by infusion and fragmentation studies |

Spectroscopic Methods for Detection

Spectroscopic methods are essential for the structural confirmation and detection of "3-(4-Methoxyphenyl)pyrrolidine oxalate (B1200264)."

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the molecule.

¹H NMR spectroscopy would provide information about the number and types of protons and their connectivity. For "3-(4-Methoxyphenyl)pyrrolidine," one would expect to see signals corresponding to the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) protons, and the protons on the pyrrolidine ring.

¹³C NMR spectroscopy would show signals for each unique carbon atom in the molecule, including those in the aromatic ring, the methoxy group, and the pyrrolidine ring.

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum would likely show characteristic absorption bands for:

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

C=C stretching vibrations from the aromatic ring.

C-O stretching from the methoxy group.

N-H stretching from the secondary amine in the pyrrolidine ring (in the free base form).

Characteristic strong absorptions from the oxalate counter-ion, including C=O and C-O stretching vibrations.

The following table summarizes the expected spectroscopic data for the "3-(4-Methoxyphenyl)pyrrolidine" moiety based on general chemical principles and data from similar structures.

| Spectroscopic Technique | Expected Features for 3-(4-Methoxyphenyl)pyrrolidine (B1364838) Moiety |

|---|---|

| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), Methoxy protons (~3.8 ppm), Pyrrolidine ring protons (~2.8-3.5 ppm) |

| ¹³C NMR | Aromatic carbons (~114-158 ppm), Methoxy carbon (~55 ppm), Pyrrolidine ring carbons (~35-55 ppm) |

| IR Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch, if free base), ~2850-3000 (C-H stretch), ~1610, 1510 (C=C aromatic stretch), ~1245 (C-O stretch) |

Method Validation in Complex Research Matrices

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a critical process in research settings to demonstrate the reliability of the analytical data. The validation of a quantitative method for "this compound" in a complex matrix, such as plasma or brain tissue homogenate, would typically involve the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and potential interfering substances.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte (quality control samples) and expressing the result as a percentage of the nominal value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Stability: The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability.

The acceptance criteria for these validation parameters are typically defined in regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).

The following table provides typical acceptance criteria for the validation of a bioanalytical method.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at the LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Q & A

Basic: How can researchers optimize the synthesis of 3-(4-methoxyphenyl)pyrrolidine oxalate for high purity and yield?

Methodological Answer:

Key steps include:

- Precursor selection : Start with 4-methoxyphenyl ketones or aldehydes for Friedel-Crafts alkylation or reductive amination to form the pyrrolidine core .

- Oxalate salt formation : React the free base with oxalic acid in ethanol under reflux, followed by crystallization in anhydrous conditions to minimize impurities .

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and hydrogen bonding between oxalate and pyrrolidine moieties .

- Spectroscopy :

- Mass spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ and fragmentation patterns .

Basic: What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

- PPE : Wear nitrile gloves, EN166-certified goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent oxalate dissolution .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., peroxides), at 2–8°C .

Advanced: How can computational modeling predict the biological activity of 3-(4-methoxyphenyl)pyrrolidine derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases). The methoxyphenyl group shows π-π stacking with aromatic residues in active sites .

- MD simulations : GROMACS can simulate binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence .

- SAR analysis : Compare with analogs (e.g., 2-(4-methoxyphenyl)pyrrolidine) to identify critical substituents for activity .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control for oxalate counterion interference .

- Metabolite profiling : Use LC-MS to detect in vitro degradation products (e.g., free pyrrolidine) that may skew activity .

- Dose-response curves : Compare IC₅₀ values across studies; discrepancies may arise from solvent effects (DMSO vs. ethanol) .

Advanced: How can green chemistry principles improve the synthesis of this compound?

Methodological Answer:

- Solvent replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst optimization : Replace Pd/C with Fe³⁺-montmorillonite for reductive amination, reducing heavy metal waste .

- Waste minimization : Implement in-line NMR monitoring to reduce purification steps and solvent volume .

Advanced: What mechanistic insights exist for the oxidative ring-closure reactions involving pyrrolidine intermediates?

Methodological Answer:

- Hypochlorite-mediated cyclization : NaOCl in ethanol generates chloramine intermediates, facilitating intramolecular C-N bond formation (see [1,2,4]triazolo[4,3-a]pyridine synthesis for analogous pathways) .

- Kinetic studies : Use stopped-flow UV-Vis to track intermediate lifetimes; optimize pH (7.5–8.5) to balance oxidation and cyclization rates .

Advanced: How does the oxalate counterion influence the compound’s crystallography and solubility?

Methodological Answer:

- Crystal packing : SCXRD reveals oxalate hydrogen bonds with pyrrolidine NH groups, creating a layered lattice (space group P2₁/c) .

- Solubility modulation : Oxalate reduces aqueous solubility (~2 mg/mL at pH 7) compared to hydrochloride salts. Use co-solvents (PEG 400) for in vivo studies .

Advanced: What role does this compound play in asymmetric catalysis?

Methodological Answer:

- Chiral induction : The pyrrolidine core acts as a Brønsted base in organocatalytic aldol reactions. Modify the 4-methoxy group to tune enantioselectivity (e.g., –CF₃ for higher ee%) .

- Ligand design : Coordinate with transition metals (Cu²⁺) for asymmetric cyclopropanation; compare turnover numbers (TON) with proline-derived catalysts .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

- Prodrug synthesis : Esterify the oxalate to improve membrane permeability (e.g., ethyl oxalate prodrug hydrolyzes in serum) .

- Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability; assess CYP450 inhibition via fluorescence assays .

Notes on Evidence Utilization:

- Safety protocols in lack toxicity data, highlighting a research gap.

- Synthesis methods from and provide foundational strategies for pyrrolidine derivatives.

- Crystallography data (–15) are critical for structural validation but require experimental replication.

- Computational approaches () must be validated against experimental bioactivity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.